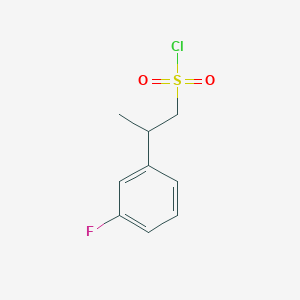

2-(3-Fluorophenyl)propane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Fluorophenyl)propane-1-sulfonyl chloride” is a chemical compound with the molecular weight of 236.69 . It is also known as “1-(3-fluorophenyl)propane-2-sulfonyl chloride” and has the CAS Number: 1602292-84-1 .

Synthesis Analysis

The synthesis of similar compounds involves the use of sulfonyl chlorides . For instance, the synthesis of “N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide” involves the reaction of 3-bromo-2-fluoroaniline with propane-1-sulfonyl chloride .Molecular Structure Analysis

The IUPAC name of this compound is “1-(3-fluorophenyl)propane-2-sulfonyl chloride” and its InChI code is "1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3" .Chemical Reactions Analysis

While specific reactions involving “2-(3-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Fluorophenyl)propane-1-sulfonyl chloride” is 236.69 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Fuel Cell Applications

- Sulfonated Poly(arylene ether sulfone)s Block Copolymers : Incorporation of fluorenyl groups in sulfonated block copolymers for enhanced proton conductivity and mechanical properties in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Sensor Development

- Dual Responsive Test Paper Sensor : Development of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in water, utilizing fluorenyl groups for improved performance (Das, Ghosh, Bhatt, & Das, 2012).

Proton Exchange Membranes

- Sulfonated Poly (aryl ether sulfone) : Use in proton exchange membranes for medium-high temperature fuel cells, showing excellent thermal, dimensional, and oxidative stability (Xu, Ren, Cheng, Ma, & Wang, 2013).

Sulfonyl Fluoride Synthesis

- 1-Bromoethene-1-sulfonyl Fluoride : Development of a new fluorosulfonylation reagent for regioselective synthesis of functionalized isoxazoles (Leng & Qin, 2018).

Chemical Reactions and Synthesis

- Organic Sulfur Mechanisms : Investigation into reactions of hydroxyalkanesulfonyl chlorides, contributing to a deeper understanding of their chemical behavior and potential applications (King & Hillhouse, 1983).

- Solvolyses of Sulfonyl Chlorides : Studies on the solvolysis mechanisms of different sulfonyl chlorides, providing insights into their chemical reactivity (Kevill, Park, Park, D’Souza, Yaakoubd, Mlynarski, & Kyong, 2006).

Pharmaceutical Applications

- Nonsteroidal Antiandrogen Resolution : Exploration of the stereochemistry and resolution of nonsteroidal antiandrogens involving fluorenyl groups (Tucker & Chesterson, 1988).

Zwitterionic Polymers

- Poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s : Studying their solubility in water and salt solutions, contributing to the development of advanced materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Fluorescence Studies

- Fluorescent Amino Acid Incorporation : Biosynthetic incorporation of fluorophores into proteins at defined sites for studying protein structure and dynamics (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Fluorescent Dyes and Indicators

- Cationic Salts as Fluorescent Indicators : Development of cationic salts for fluorescence measurements in physiological studies (Wolfbeis & Urbano, 1982).

Fluoro-Polyetherimides

- Synthesis of Fluoro-Polyetherimides : Creating advanced polymers with excellent electrical properties, thermo-oxidative stability, and reduced water absorption (Vora, Goh, & Chung, 2000).

Safety and Hazards

Direcciones Futuras

Sulfonyl fluorides, which are structurally similar to “2-(3-Fluorophenyl)propane-1-sulfonyl chloride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides represents a promising area of research .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAMBXLYWAQXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)propane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)

![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)